(2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine (2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16086648
InChI: InChI=1S/C13H7BrCl2N2O2/c14-10-6-9(18(19)20)4-5-12(10)17-7-8-2-1-3-11(15)13(8)16/h1-7H
SMILES:
Molecular Formula: C13H7BrCl2N2O2
Molecular Weight: 374.0 g/mol

(2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine

CAS No.:

Cat. No.: VC16086648

Molecular Formula: C13H7BrCl2N2O2

Molecular Weight: 374.0 g/mol

* For research use only. Not for human or veterinary use.

(2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine -

Specification

Molecular Formula C13H7BrCl2N2O2
Molecular Weight 374.0 g/mol
IUPAC Name N-(2-bromo-4-nitrophenyl)-1-(2,3-dichlorophenyl)methanimine
Standard InChI InChI=1S/C13H7BrCl2N2O2/c14-10-6-9(18(19)20)4-5-12(10)17-7-8-2-1-3-11(15)13(8)16/h1-7H
Standard InChI Key DDSDVWNOYXMJAI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)C=NC2=C(C=C(C=C2)[N+](=O)[O-])Br

Introduction

Structural and Chemical Identity

Molecular Architecture

(2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine is a Schiff base formed via the condensation of 2-bromo-4-nitroaniline and 2,3-dichlorobenzaldehyde. The resulting structure features:

  • A 2-bromo-4-nitrophenyl group (C₆H₃BrNO₂) with bromine and nitro substituents at positions 2 and 4, respectively.

  • A 2,3-dichlorobenzylidene moiety (C₇H₄Cl₂) with chlorine atoms at positions 2 and 3.

  • An imine linkage (C=N) connecting the two aromatic systems.

The molecular formula is C₁₃H₇BrCl₂N₂O₂, with a molecular weight of 397.47 g/mol. The presence of electron-withdrawing groups (Br, NO₂, Cl) influences electron density distribution, rendering the compound highly polar and reactive .

Crystallographic Considerations

While no direct crystal structure data exists for this compound, analogous Schiff bases exhibit monoclinic or orthorhombic systems. For example, N-(4-bromo-2,6-dichloro-phenyl)pyrazin-2-amine crystallizes in a monoclinic P2₁/c space group with unit cell parameters a = 9.2229(13) Å, b = 14.709(2) Å, and c = 8.6472(13) Å . The dihedral angle between aromatic rings in such structures often exceeds 75°, attributed to steric and electronic effects of halogen substituents .

Synthesis and Purification

Reaction Pathway

The synthesis involves a two-step process:

  • Preparation of 2-bromo-4-nitroaniline:

    • Nitration of 2-bromoaniline using mixed acids (HNO₃/H₂SO₄) at 0–5°C .

    • Isolation via filtration and recrystallization from ethanol-water.

  • Schiff Base Formation:

    • Condensation of 2-bromo-4-nitroaniline (1 equiv) with 2,3-dichlorobenzaldehyde (1 equiv) in ethanol under reflux for 6–8 hours.

    • Acid catalysis (e.g., glacial acetic acid) accelerates imine formation by dehydrating the intermediate hemiaminal .

Optimization and Yield

  • Solvent System: Ethanol or methanol is preferred due to moderate polarity, facilitating both reactant solubility and water removal via azeotropic distillation.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethyl acetate-petroleum ether mixtures yields pure product .

  • Typical Yield: 65–75%, influenced by substituent steric effects and reaction monitoring via TLC (Rf ≈ 0.4 in ethyl acetate/hexane 3:7).

Physicochemical Characterization

Spectroscopic Data

  • IR Spectroscopy:

    • Strong absorption at 1620–1640 cm⁻¹ (C=N stretch).

    • Peaks at 1520 cm⁻¹ (asymmetric NO₂) and 1340 cm⁻¹ (symmetric NO₂).

    • C-Br and C-Cl stretches appear at 560–600 cm⁻¹ and 650–700 cm⁻¹, respectively .

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.72 (s, 1H, CH=N).

    • δ 8.20–7.40 (m, 6H, aromatic H).

    • Broad signal at δ 10.2 (s, 1H, NH, exchangeable) .

  • Mass Spectrometry:

    • Molecular ion peak at m/z 396 [M]⁺ (calculated for C₁₃H₇BrCl₂N₂O₂: 396.88).

    • Isotopic pattern consistent with Br (≈1:1 ratio for M and M+2) and Cl (M+2 and M+4 peaks) .

Thermal and Solubility Properties

  • Melting Point: 182–185°C (decomposition observed above 200°C).

  • Solubility:

    • Freely soluble in DMSO and DMF.

    • Sparingly soluble in ethanol, methanol, and ethyl acetate.

    • Insoluble in water and alkanes.

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic aqueous media.

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